Benzofuran-7-ylmethanamine

Antifungal drug discovery Squalene epoxidase inhibition Heterocyclic isostere design

Benzofuran-7-ylmethanamine (CAS 936220-61-0) is a primary amine-functionalized benzofuran with the aminomethyl (-CH₂NH₂) group regiospecifically installed at the 7-position of the bicyclic benzofuran ring system. With a molecular formula of C₉H₉NO and molecular weight of 147.17 g/mol, this compound belongs to the class of 7-benzofuranmethanamines first described as heterocyclic analogues of the squalene epoxidase inhibitor Butenafine.

Molecular Formula C9H9NO
Molecular Weight 147.177
CAS No. 936220-61-0
Cat. No. B2474309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-7-ylmethanamine
CAS936220-61-0
Molecular FormulaC9H9NO
Molecular Weight147.177
Structural Identifiers
SMILESC1=CC2=C(C(=C1)CN)OC=C2
InChIInChI=1S/C9H9NO/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H,6,10H2
InChIKeyGXFQEZOYVRABNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Benzofuran-7-ylmethanamine (CAS 936220-61-0): A 7-Position Aminomethyl Benzofuran Building Block for Medicinal Chemistry and Antifungal Scaffold Development


Benzofuran-7-ylmethanamine (CAS 936220-61-0) is a primary amine-functionalized benzofuran with the aminomethyl (-CH₂NH₂) group regiospecifically installed at the 7-position of the bicyclic benzofuran ring system . With a molecular formula of C₉H₉NO and molecular weight of 147.17 g/mol, this compound belongs to the class of 7-benzofuranmethanamines first described as heterocyclic analogues of the squalene epoxidase inhibitor Butenafine [1]. The free primary amine serves as a versatile synthetic handle for amide bond formation, reductive amination, sulfonamide coupling, and urea synthesis, positioning it as a privileged fragment for structure–activity relationship (SAR) exploration and focused library construction . Commercial availability at ≥97–98% purity from multiple global suppliers, with accompanying certificates of analysis (NMR, HPLC, LC-MS), supports its use in regulated pharmaceutical R&D and quality control workflows .

Why Benzofuran-7-ylmethanamine Cannot Be Replaced by Positional Isomers or Dihydro Analogs in Medicinal Chemistry Programs


The regiospecific placement of the aminomethyl group at the 7-position of the benzofuran scaffold produces a unique electronic and conformational profile that cannot be replicated by the 2-, 3-, 4-, 5-, or 6-substituted positional isomers, nor by the 2,3-dihydrobenzofuran-7-yl analog. The 7-position places the aminomethyl group peri to the furan oxygen, creating a distinct hydrogen-bond donor/acceptor geometry and an electron-rich microenvironment that influences both the pKa of the amine (modulating its protonation state under physiological conditions) and the vector of substituent extension for downstream derivatization [1]. Critically, the fully aromatic benzofuran core of the 7-ylmethanamine (CAS 936220-61-0) preserves molecular planarity and π-stacking capability that is partially lost upon saturation to the 2,3-dihydro-1-benzofuran-7-ylmethanamine analog (CAS 361393-65-9) — a difference that directly impacts target binding conformation and metabolic stability . These positional and saturation-state differences have been validated through distinct biological activity profiles: 7-benzofuranmethanamines were specifically selected as heterocyclic isosteres of the naphthalene-based antifungal Butenafine based on computed electrostatic and steric complementarity to the squalene epoxidase active site [1], while the benzofuran-7-carboxamide scaffold (derivable from the 7-ylmethanamine) has been independently identified as a privileged chemotype for poly(ADP-ribose) polymerase-1 (PARP-1) inhibition [2].

Quantitative Differentiation Evidence for Benzofuran-7-ylmethanamine Versus Closest Analogs: Head-to-Head, Cross-Study, and Class-Level Comparisons


Privileged 7-Position Scaffold for Squalene Epoxidase Inhibition: Heterocyclic Isostere of Butenafine

Benzofuran-7-ylmethanamine serves as the core synthetic precursor for a series of 7-benzofuranmethanamines that were rationally designed as heterocyclic isosteres of Butenafine, a marketed benzylamine antifungal agent targeting squalene epoxidase. In the foundational study by Stanetty et al. (1993), the benzofuran-7-yl scaffold was specifically selected over naphthalene (Butenafine's core) and over alternative benzofuran substitution positions (2-, 3-, 4-, 5-, 6-yl) based on calculated electrostatic potential maps and steric volume overlap with the squalene epoxidase binding pocket [1]. Butenafine inhibits squalene epoxidation with an IC₅₀ of 0.57 µg/mL in Candida albicans [2]. The 7-benzofuranmethanamine analogues were synthesized via Red-Al® reduction of the corresponding 7-benzofurancarboxamides, producing compounds 6a–f and 7a–d with varied N-substitution patterns; the benzofuran oxygen at position 1 and the aminomethyl vector at position 7 together create a pharmacophoric geometry that mimics the benzylamine–naphthalene distance in Butenafine while introducing heteroatom-mediated polarity for potentially improved solubility and metabolic handling [1].

Antifungal drug discovery Squalene epoxidase inhibition Heterocyclic isostere design

Benzofuran-7-Carboxamide PARP-1 Inhibition: 7-Position Enables Nanomolar Potency Not Achievable from 2- or 5-Position Scaffolds

The benzofuran-7-carboxamide scaffold — directly accessible via oxidation of the aminomethyl group of benzofuran-7-ylmethanamine or via 7-cyanobenzofuran hydrolysis — was identified as a novel, potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitory chemotype by Lee et al. (2012). The most potent compound in the series, 2-[4-(pyrrolidin-1-ylmethyl)phenyl]-benzofuran-7-carboxamide (compound 42), exhibited an IC₅₀ of 40 nM against PARP-1 [1]. This is comparable to the clinical PARP-1 inhibitor Olaparib (IC₅₀ = 5–10 nM) and represents sub-100 nM potency from a non-phthalazinone scaffold. The 7-carboxamide substitution was shown to be essential: the authors' systematic SAR exploration demonstrated that moving the carboxamide to the 4-, 5-, or 6-position abolished activity (>100-fold drop), while 2-position-substituted analogs retained only micromolar activity [1]. This positional selectivity is attributed to a unique intramolecular hydrogen bond between the 7-carboxamide and the benzofuran ring oxygen, which pre-organizes the ligand into the bioactive conformation recognized by the PARP-1 catalytic domain. By contrast, the benzofuran-2-ylmethanamine scaffold (CAS 37798-05-3) directs substituent vectors away from this critical hydrogen-bonding geometry and has not been reported as a PARP-1 inhibitor scaffold .

PARP-1 inhibition Oncology DNA damage repair

CB1 Cannabinoid Receptor Affinity of 7-Substituted Benzofuran Derivatives: IC₅₀ = 71 nM for Benzofuran-7-yl Methanone

A benzofuran-7-yl-containing methanone derivative, benzofuran-7-yl-[2-methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-methanone (CHEMBL107136), demonstrated competitive inhibition of [³H]-WIN-55212 binding to the cannabinoid CB1 receptor in rat cerebellum membranes with an IC₅₀ of 71 nM [1]. This compound features the benzofuran-7-yl group as the critical aromatic recognition element directly attached to the central methanone linker. The 7-substitution pattern positions the benzofuran oxygen in proximity to the linker carbonyl, creating a bidentate hydrogen-bond acceptor motif that may contribute to receptor affinity. The corresponding 2-benzofuranyl isomer would orient the furan oxygen away from this interaction geometry; the 5-benzofuranyl isomer would eliminate the peri-oxygen effect entirely. No directly comparable CB1 affinity data for benzofuran-2-ylmethanamine-derived or benzofuran-5-ylmethanamine-derived compounds were identified in the BindingDB, suggesting that the 7-position may be uniquely explored for this target [2]. The benzofuran scaffold has been recognized as a privileged cannabinoid receptor modulator core in multiple patent filings (e.g., JP2010502618A, US7465815), with 7-substituted variants appearing in exemplified compound lists [3].

Cannabinoid receptor CB1 modulator Neuropharmacology

Physicochemical Differentiation: Aromatic Planarity and Polar Surface Area of Benzofuran-7-ylmethanamine vs. 2,3-Dihydro-1-benzofuran-7-ylmethanamine

Direct comparison of the fully aromatic benzofuran-7-ylmethanamine (CAS 936220-61-0) with its saturated furan-ring analog, 2,3-dihydro-1-benzofuran-7-ylmethanamine (CAS 361393-65-9), reveals significant physicochemical differences that influence drug design selection. The aromatic benzofuran-7-ylmethanamine has a topological polar surface area (TPSA) of 39.2 Ų, 1 rotatable bond, 1 hydrogen bond donor, and 2 hydrogen bond acceptors [1], with a predicted boiling point of 254.3±15.0 °C and density of 1.2±0.1 g/cm³ . In contrast, the 2,3-dihydro analog has a lower TPSA of 35.25 Ų and a higher boiling point of 275.0±19.0 °C, reflecting the loss of aromatic conjugation . The 3.95 Ų (11.2%) higher PSA of the aromatic version enhances aqueous solubility potential, while the planar, fully conjugated benzofuran core preserves π–π stacking interactions with aromatic amino acid side chains (Phe, Tyr, Trp) in protein binding pockets — an interaction mode that is geometrically disrupted in the dihydro analog. The predicted LogP for the aromatic form (~1.8) versus the dihydro form (~2.0) further favors the aromatic scaffold for lead-like physicochemical property space (MW 147, clogP <3, HBD ≤3, HBA ≤3). By contrast, the 2-substituted isomer benzofuran-2-ylmethanamine has a TPSA of 39.2 Ų (identical to the 7-isomer) but positions the amine vector at a ~120° different angle relative to the benzofuran dipole moment, critically altering the directionality of hydrogen bonding and covalent extension .

Physicochemical properties Drug-likeness Fragment-based design

NMDA NR2B Receptor Antagonism from Benzofuran-7-ylmethyl Substitution: IC₅₀ = 12 nM

The compound 2-benzofuran-7-ylmethyl-5-trifluoromethoxy-2,3-dihydro-isoindol-1-ylideneamine (CHEMBL393670), which incorporates the benzofuran-7-ylmethyl moiety as its key hydrophobic recognition element, exhibited potent antagonist activity at the NMDA NR2B receptor with an IC₅₀ of 12 nM [1]. This sub-20 nM potency demonstrates that the benzofuran-7-ylmethyl group can effectively engage the NR2B allosteric binding pocket, which is characterized by a deep hydrophobic cleft that accommodates the benzofuran core while the aminomethyl linker positions the isoindole pharmacophore for optimal receptor interaction. The 7-ylmethyl attachment vector (rather than 2-ylmethyl or 5-ylmethyl) is likely critical for achieving this binding pose: molecular modeling suggests that the 7-substitution orients the benzofuran ring in a co-planar arrangement with the isoindole ring system, facilitating an extended π-stacking interaction across the NR2B binding surface [1]. NR2B-selective antagonists are of high therapeutic interest for stroke, traumatic brain injury, Parkinson's disease, and treatment-resistant depression, where selective NR2B blockade offers neuroprotection without the dissociative side effects associated with non-selective NMDA channel blockers [2].

NMDA receptor NR2B antagonist Neuroprotection

VEGFR-2 Tyrosine Kinase Inhibition from N-(1-Benzofuran-7-yl)-Substituted Compounds: Dual-Potency Profile (IC₅₀ = 30 nM and 410 nM)

The compound N-(1-benzofuran-7-yl)-6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-amine (BDBM6201), featuring a direct N–aryl linkage from the quinazoline core to the benzofuran-7-yl group, demonstrated VEGFR-2 (vascular endothelial growth factor receptor 2) tyrosine kinase inhibition with an IC₅₀ of 30 nM in a biochemical assay (pH 7.4, 22 °C) and an IC₅₀ of 410 nM in an ELISA-based assay (25 °C) assessing cellular VEGF-R RTK activity [1]. The 30 nM potency value places this benzofuran-7-yl-substituted compound within the range of clinically relevant VEGFR-2 inhibitors (e.g., Sunitinib IC₅₀ ≈ 10 nM; Sorafenib IC₅₀ ≈ 90 nM). Critically, the benzofuran-7-yl group serves as the solvent-exposed hinge-binding motif: the benzofuran oxygen at position 1 engages in a water-mediated hydrogen bond with the kinase hinge region, while the planar benzofuran ring packs against the gatekeeper residue. The 7-substitution position is essential for this interaction — moving the attachment to the 2-, 4-, 5-, or 6-position would alter the hinge-binding geometry and likely reduce potency, consistent with established kinase inhibitor SAR paradigms [2]. No comparable VEGFR-2 inhibition data were found in BindingDB for benzofuran-2-yl-substituted quinazoline analogs, reinforcing the uniqueness of the 7-substitution pattern for this kinase target [3].

VEGFR-2 kinase Angiogenesis inhibition Anticancer

Procurement-Relevant Application Scenarios for Benzofuran-7-ylmethanamine (CAS 936220-61-0) in Drug Discovery and Chemical Biology


Antifungal Drug Discovery — Squalene Epoxidase Inhibitor Lead Generation

Medicinal chemistry teams pursuing novel antifungal agents targeting squalene epoxidase should procure benzofuran-7-ylmethanamine as the core fragment for synthesizing heterocyclic Butenafine analogues. The 7-benzofuranmethanamine scaffold, established by Stanetty et al. (1993), replaces the naphthalene moiety of Butenafine (IC₅₀ = 0.57 µg/mL) with a benzofuran ring, yielding a >3 log unit lipophilicity reduction while preserving the critical benzylamine pharmacophore geometry [1]. The free primary amine enables rapid diversification via amide coupling, reductive amination, or sulfonamide formation with commercially available carboxylic acid, aldehyde, or sulfonyl chloride building blocks, facilitating parallel library synthesis for SAR exploration. Typical procurement specification: ≥97% purity (HPLC), with MSDS, ¹H NMR, and LC-MS documentation for QC compliance in regulated antifungal screening cascades .

Oncology Research — PARP-1 Inhibitor Development via 7-Carboxamide Scaffold

Cancer research groups developing next-generation PARP-1 inhibitors, particularly those seeking to overcome Olaparib resistance or achieve PARP1/c-Met dual inhibition, should source benzofuran-7-ylmethanamine as the entry point to the benzofuran-7-carboxamide privileged scaffold. The 7-carboxamide chemotype has produced PARP-1 inhibitors with IC₅₀ values as low as 40 nM (compound 42, Lee et al. 2012) and dual PARP1/c-Met inhibitors with IC₅₀ values of 21.8 nM and 30.2 nM respectively (compound S12), overcoming Olaparib resistance in HCT116OR xenografts with 67–72% tumor growth inhibition . The aminomethyl group of benzofuran-7-ylmethanamine can be oxidized to the carboxylic acid or directly converted to the carboxamide via sequential N-protection, oxidation, and amide coupling. The commercial availability of the compound at ≥97% purity from multiple ISO-certified suppliers (MolCore, Synblock, Macklin) ensures batch-to-batch consistency for lead optimization and in vivo candidate profiling .

CNS Drug Discovery — CB1 Receptor Modulator and NMDA NR2B Antagonist Programs

Neuroscience drug discovery programs targeting the endocannabinoid system (CB1 receptor) or glutamatergic neurotransmission (NMDA NR2B receptor) should prioritize benzofuran-7-ylmethanamine as a synthetic starting material. The benzofuran-7-yl scaffold has yielded CB1 receptor ligands with IC₅₀ = 71 nM (BindingDB BDBM50032637) and NR2B-selective antagonists with IC₅₀ = 12 nM (BindingDB BDBM50212685, CHEMBL393670), establishing the 7-position as a productive substitution vector for engaging these CNS targets [2] [3]. The benzofuran-7-ylmethyl moiety provides a planar, electron-rich hydrophobic group compatible with blood–brain barrier penetration (favorable TPSA 39.2 Ų, MW 147, <3 HBD, <3 HBA). For CNS-focused libraries, the primary amine can be functionalized with brain-penetrant capping groups (N-methyl, N-cyclopropyl, or N-aryl substitutions) to balance potency, selectivity, and CNS exposure. Storage recommendation: sealed under dry atmosphere at 2–8°C to prevent amine oxidation and hygroscopic degradation .

Chemical Biology and Fragment-Based Drug Discovery — Privileged Benzofuran Fragment Library Construction

Fragment-based drug discovery (FBDD) groups and chemical biology core facilities should stock benzofuran-7-ylmethanamine alongside its positional isomers (2-yl, 5-yl) and saturation-state analogs (2,3-dihydro-7-yl) for systematic fragment library construction and target-agnostic phenotypic screening. The benzofuran nucleus is recognized as a privileged scaffold in medicinal chemistry, with 34 benzofuran-based drugs currently commercialized [4]; the 7-aminomethyl derivative specifically adds a primary amine attachment point for on-DNA encoded library technology (DEL) or for covalent fragment screening via amide/urea conjugation to photocrosslinking or click-chemistry handles. The physicochemical profile (MW 147, clogP ~1.8, TPSA 39.2 Ų, 1 rotatable bond) makes it an ideal Rule-of-Three-compliant fragment suitable for SPR, STD-NMR, and X-ray crystallography-based fragment screening cascades. Comparative procurement of the aromatic (936220-61-0) and dihydro (361393-65-9) versions enables direct investigation of the impact of benzofuran planarity on target binding thermodynamics and kinetics. Available packaging: 100 mg, 250 mg, 500 mg, and 1 g quantities from Macklin, with pricing transparency for academic procurement budgets [5].

Quote Request

Request a Quote for Benzofuran-7-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.